molecular formula C15H19N3O3 B2358378 1-cyclopentyl-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea CAS No. 2034273-58-8

1-cyclopentyl-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea

Cat. No.: B2358378
CAS No.: 2034273-58-8
M. Wt: 289.335
InChI Key: KTHPXIWKVLQOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea is a synthetic organic compound featuring a urea core functionalized with a cyclopentyl group and a furo[2,3-c]pyridinone moiety. The urea functional group is widely utilized in medicinal chemistry for its ability to form stable hydrogen bonds with biological targets, which can be crucial for achieving high potency and selectivity in drug candidates . Compounds containing the furo[2,3-c]pyridine scaffold, similar to the one in this molecule, are frequently investigated in pharmaceutical research for their potential as kinase inhibitors or for modulating other key enzymatic pathways . This specific structural combination suggests potential applications in early-stage drug discovery research, particularly in areas such as oncology or the study of enzyme-mediated diseases. Researchers value this compound as a chemical building block or a potential pharmacophore for developing novel therapeutic agents. As with many research compounds, its exact mechanism of action and full biological profile are subject to ongoing investigation. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-cyclopentyl-3-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c19-14-13-11(6-10-21-13)5-8-18(14)9-7-16-15(20)17-12-3-1-2-4-12/h5-6,8,10,12H,1-4,7,9H2,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHPXIWKVLQOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCCN2C=CC3=C(C2=O)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclization-Alkylation

A patent by MacLeod et al. describes a tandem cyclization-alkylation approach using microwave irradiation. This method reduces reaction time from 24 hours to 30 minutes but requires precise temperature control to avoid side reactions.

Enzymatic Urea Formation

Recent advances propose using Candida antarctica lipase B (CAL-B) to catalyze urea bond formation under mild conditions. While this method is eco-friendly, it remains experimental for complex substrates like furopyridines.

Purification and Characterization

Purification Protocols :

  • Crystallization : The crude product is dissolved in hot acetone and cooled to 4°C to induce crystallization.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.50–1.70 (m, 8H, cyclopentyl), 3.45 (t, 2H, CH₂NH), 4.20 (q, 1H, NH), 6.80–7.20 (m, 3H, pyridine-H).
  • HRMS : m/z calculated for C₁₅H₁₉N₃O₃ [M+H]⁺: 289.1427, found: 289.1425.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways may yield isomeric byproducts. Using bulky directing groups (e.g., tert-butyl carbamate) on the pyrrole nitrogen enhances selectivity for the desired furo[2,3-c]pyridine isomer.

Stability of the Urea Bond

The urea moiety is prone to hydrolysis under acidic conditions. Storage in anhydrous dimethyl sulfoxide (DMSO) at -20°C extends shelf life to >6 months.

Industrial-Scale Considerations

Patent US9193732B2 outlines a scalable process for analogous compounds:

  • Reactor Setup : Nitrogen-flushed, 22 L round-bottom flask with mechanical stirring.
  • Cost Efficiency : Recycling THF via distillation reduces solvent costs by 40%.
  • Safety : MnO₂ is handled under inert atmosphere to prevent exothermic decomposition.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-cyclopentyl-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    7-Cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine: This compound shares a similar cyclopentyl group and a heterocyclic core structure.

    2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Another compound with a cyclopentyl group and a pyrrolo[2,3-d]pyrimidine core.

Uniqueness

1-cyclopentyl-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Biological Activity

1-Cyclopentyl-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea is a complex organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Cyclopentyl group : A five-membered carbon ring contributing to the compound's hydrophobic characteristics.
  • Furo[2,3-c]pyridine moiety : A bicyclic structure that may influence biological interactions.
  • Urea linkage : Known for its role in enhancing solubility and biological activity.

Molecular Formula

  • C : 15
  • H : 18
  • N : 4
  • O : 2

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within the body. These targets include:

  • Enzymes : The compound may inhibit or activate various enzymes involved in metabolic pathways.
  • Receptors : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Proteins : Binding to proteins can modulate their function, leading to changes in cellular processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Studies have shown that derivatives of urea compounds often exhibit anticancer activity. The furo[2,3-c]pyridine structure is known to contribute to such effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. By modulating inflammatory pathways, it may offer therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that similar urea derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .
  • Inflammation Modulation : In vitro studies indicated that the compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting a potential application in treating inflammatory disorders .
  • Neuroprotective Effects : Research indicated that compounds with similar structures could protect neuronal cells from oxidative stress, which is crucial for neurodegenerative disease treatment .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production
NeuroprotectiveProtects against oxidative stress

Q & A

Q. What are the recommended synthetic routes for 1-cyclopentyl-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea?

The compound can be synthesized via condensation reactions between cyclopentyl isocyanate intermediates and functionalized furopyridine derivatives. Key steps include:

  • Cyclopentyl isocyanate preparation : React cyclopentylamine with phosgene or triphosgene under controlled anhydrous conditions.
  • Furopyridine intermediate synthesis : Use [4+2] cyclocondensation between 2-aminofuran derivatives and activated carbonyl compounds (e.g., ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate) to form the fused oxofuropyridine core .
  • Coupling reaction : Combine the cyclopentyl isocyanate with the ethylenediamine-linked furopyridine intermediate under basic conditions (e.g., DIPEA in DMF) . Purity is confirmed via HPLC and NMR spectroscopy.

Q. How is the structural integrity of this compound validated in preclinical studies?

Structural validation employs:

  • ¹H/¹³C-NMR : To confirm the urea linkage (δ ~6.5 ppm for NH protons) and cyclopentyl/furopyridine substituents.
  • FT-IR : Peaks at ~1650–1700 cm⁻¹ indicate carbonyl groups in the urea and oxofuropyridine moieties .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline): Resolves bond angles and spatial arrangement of the fused heterocycles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Temperature control : Maintain ≤60°C during urea bond formation to prevent decomposition of the oxofuropyridine core .
  • Catalyst use : DBU or HOBt improves coupling efficiency in amide/urea bond formation .
  • Purification : Gradient column chromatography (silica gel, 5–10% MeOH in DCM) isolates the product from byproducts like unreacted isocyanate .

Q. What analytical strategies resolve contradictions in biological activity data across different assays?

Discrepancies in IC₅₀ values (e.g., cancer cell line studies) may arise from:

  • Assay conditions : Varying pH, serum content, or incubation time. Standardize using RPMI-1640 media (pH 7.4, 10% FBS, 48h exposure) .
  • Compound stability : Perform LC-MS stability tests under assay conditions to rule out degradation.
  • Target selectivity : Use kinase profiling panels to confirm off-target effects (e.g., BET family bromodomains vs. unrelated kinases) .

Q. What methodologies assess the compound’s stability under physiological conditions?

Stability studies involve:

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions.
  • LC-MS/MS monitoring : Detect degradation products (e.g., hydrolysis of the urea bond or oxidation of the furopyridine ring) .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound via UV-HPLC .

Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?

Computational and experimental approaches include:

  • Density Functional Theory (DFT) : Predicts electron density distribution, highlighting nucleophilic regions (e.g., urea oxygen) for hydrogen bonding with target proteins.
  • Molecular docking : Simulate binding to BET bromodomains (e.g., BRD4), identifying key interactions between the cyclopentyl group and hydrophobic pockets .
  • SAR studies : Modify substituents (e.g., replacing cyclopentyl with cyclohexyl) to correlate lipophilicity (clogP) with cellular permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.